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Compound of Interest

Compound Name: 2-Bromoethyl propanoate

Cat. No.: B15270261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-bromoethyl
propanoate in organic synthesis. It is intended for researchers, scientists, and professionals in

the field of drug development and other areas of chemical synthesis.

Overview and Properties
2-Bromoethyl propanoate is a versatile bifunctional molecule containing both an ester and a

primary alkyl bromide. This combination of functional groups makes it a useful building block in

organic synthesis, allowing for the introduction of a propionyloxyethyl moiety. Its primary

application lies in its ability to act as an alkylating agent, where the bromine atom serves as a

good leaving group in nucleophilic substitution reactions.

Physicochemical Properties[1]
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Property Value

IUPAC Name 2-bromoethyl propanoate[1]

Synonyms 2-bromoethylpropanoate[1]

CAS Number 4823-46-5[1]

Molecular Formula C₅H₉BrO₂[1]

Molecular Weight 181.03 g/mol [1]

Appearance Colorless liquid (predicted)

Boiling Point (Predicted)

Solubility Soluble in common organic solvents

Synthesis of 2-Bromoethyl Propanoate
A plausible method for the synthesis of 2-bromoethyl propanoate is via the esterification of 2-

bromoethanol with propionyl chloride or propionic anhydride. The following is a general protocol

adapted from the synthesis of similar bromoethyl esters.

Reaction Scheme:

Experimental Protocol: Esterification of 2-Bromoethanol

Materials:

2-Bromoethanol

Propionyl chloride

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

Triethylamine or pyridine (as a base)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Dropping funnel

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

To a stirred solution of 2-bromoethanol (1.0 eq) in anhydrous DCM in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

Cool the mixture to 0 °C using an ice bath.

Slowly add propionyl chloride (1.05 eq) to the cooled solution via a dropping funnel over a

period of 30 minutes.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous

sodium bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.
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The crude product can be purified by fractional distillation under reduced pressure to yield

pure 2-bromoethyl propanoate.

Expected Outcome:

The reaction should yield 2-bromoethyl propanoate as a colorless to pale yellow liquid. The

purity can be assessed by NMR and GC-MS.

Applications in Organic Synthesis: Alkylation
Reactions
The primary utility of 2-bromoethyl propanoate is as an alkylating agent to introduce the -

(CH₂)₂-O-CO-CH₂-CH₃ group onto a nucleophile. This is a common strategy in the synthesis of

more complex molecules, including pharmaceutical intermediates.

General Reaction Scheme for Nucleophilic Substitution:

Where Nu:⁻ can be a variety of nucleophiles such as carbanions, amines, alkoxides, or

thiolates.

Experimental Protocol: General Procedure for Alkylation of a Phenol

This protocol describes a general procedure for the O-alkylation of a phenol using 2-
bromoethyl propanoate.

Materials:

Substituted phenol

2-Bromoethyl propanoate

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

Ethyl acetate (EtOAc)

Water
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Brine

Anhydrous magnesium sulfate or sodium sulfate

Round-bottom flask

Magnetic stirrer and stir bar

Heating mantle with temperature control

Condenser

Procedure:

To a solution of the substituted phenol (1.0 eq) in anhydrous DMF, add potassium carbonate

(1.5 - 2.0 eq).

Stir the mixture at room temperature for 15-30 minutes.

Add 2-bromoethyl propanoate (1.1 - 1.2 eq) to the reaction mixture.

Heat the reaction to a temperature between 60-80 °C and stir for 4-12 hours.

Monitor the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

Combine the organic extracts and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and concentrate the organic phase under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Quantitative Data from a Representative Reaction:
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The following table presents hypothetical data for the alkylation of 4-methoxyphenol with 2-
bromoethyl propanoate.

Reactant Molar Eq. Mol MW ( g/mol ) Mass (g)

4-Methoxyphenol 1.0 0.01 124.14 1.24

2-Bromoethyl

propanoate
1.1 0.011 181.03 2.00

K₂CO₃ 1.5 0.015 138.21 2.07

Product 238.26

Theoretical Yield 2.38 g

Actual Yield (Hypothetical)

% Yield (Hypothetical)

Visualizations
Workflow for the Synthesis of 2-Bromoethyl Propanoate
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Synthesis of 2-Bromoethyl Propanoate

2-Bromoethanol
Propionyl Chloride
Base (e.g., Et3N)

Anhydrous DCM

Dissolve in

Esterification at 0°C to RT

Aqueous Wash
(NaHCO3, H2O, Brine)

Dry over Na2SO4

Fractional Distillation

2-Bromoethyl Propanoate

Click to download full resolution via product page

Caption: Synthetic workflow for 2-bromoethyl propanoate.

General Workflow for Alkylation using 2-Bromoethyl Propanoate
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Alkylation with 2-Bromoethyl Propanoate

Nucleophile (NuH)
(e.g., Phenol, Amine, Thiol)

Anhydrous Solvent
(e.g., DMF, MeCN)

Base (e.g., K2CO3)

Add to

Nucleophilic Substitution
(Heat as required)

Add 2-Bromoethyl Propanoate

Aqueous Workup
Extraction

Column Chromatography

Alkylated Product (Nu-R)

Click to download full resolution via product page

Caption: General workflow for nucleophilic substitution.

Safety Information
2-Bromoethyl propanoate is expected to be a hazardous chemical. Users should handle it

with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed
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safety information, consult the Safety Data Sheet (SDS) from the supplier. Based on similar

bromo-compounds, it may be a lachrymator and corrosive.

Conclusion
2-Bromoethyl propanoate is a valuable reagent for the introduction of the propionyloxyethyl

group in organic synthesis. Its utility as an alkylating agent makes it relevant for the synthesis

of a wide range of target molecules in pharmaceutical and materials science research. The

protocols provided herein offer a starting point for its synthesis and application. As with any

chemical procedure, appropriate safety precautions must be taken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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